molecular formula C17H19N3O3S B5972830 N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5972830
M. Wt: 345.4 g/mol
InChI Key: KBRLOLDUOVEJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has been widely used in combination with other antiretroviral drugs to suppress the replication of HIV in infected individuals.

Mechanism of Action

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide works by inhibiting the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This leads to the inhibition of viral replication and the suppression of HIV viral load in infected individuals.
Biochemical and physiological effects:
N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to have a significant impact on the immune system of infected individuals, leading to an increase in CD4+ T-cell count and a decrease in HIV viral load. It has also been associated with several side effects, including central nervous system (CNS) symptoms such as dizziness, insomnia, and vivid dreams. Additionally, N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been associated with an increased risk of psychiatric and neuropsychiatric disorders, particularly in individuals with a history of mental illness.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has several advantages for use in laboratory experiments, including its well-established mechanism of action and its ability to suppress HIV viral load in infected cells. However, its use is limited by its potential side effects and the need for careful monitoring of drug interactions and dosing.

Future Directions

Future research on N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide may focus on its potential use in combination with other antiretroviral drugs to improve treatment outcomes and reduce side effects. Additionally, further investigation into the mechanism of action of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, ongoing research on the use of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide in PrEP may lead to new strategies for HIV prevention and control.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide involves several steps, including the condensation of 4-acetylphenylhydrazine with 2-chloro-N-(5-ethyl-2-pyrimidinyl)acetamide, followed by the reaction with sodium ethoxide and thioacetic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, making it more accessible for research and clinical use.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its antiretroviral activity and its impact on HIV viral load and CD4+ T-cell count in infected individuals. It has also been investigated for its potential use in pre-exposure prophylaxis (PrEP) to prevent HIV transmission in high-risk populations. Additionally, N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-14-10(2)18-17(20-16(14)23)24-9-15(22)19-13-7-5-12(6-8-13)11(3)21/h5-8H,4,9H2,1-3H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLOLDUOVEJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.